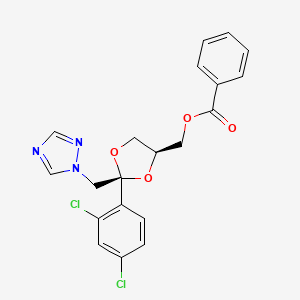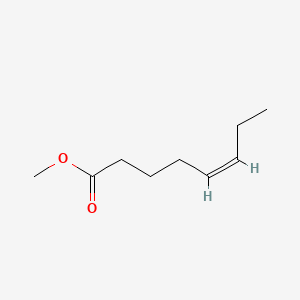
乙酰日光碱
描述
Acetylheliosupine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are primarily found in plants and have been studied for their potential therapeutic applications as well as their toxicological effects .
科学研究应用
Acetylheliosupine has been studied extensively for its interactions with acetylcholine-related enzymes and neuroreceptors. It has shown significant binding activities to muscarinic acetylcholine receptors and serotonin receptors, making it a compound of interest in neuropharmacology . Additionally, its potential as a chemical defense mechanism in plants against herbivores has been explored .
作用机制
Target of Action
Acetylheliosupine primarily targets acetylcholine-related enzymes and neuroreceptors . It interacts with acetylcholine esterase (AChE), butyrylcholinesterase (BChE), choline acetyl transferase (ChAT), and neuroreceptors such as α1- and α2-adrenergic, nicotinergic (nACh), muscarinergic (mACh), and serotonin 2 (5-HT2) receptors .
Mode of Action
Acetylheliosupine exhibits significant binding activities to mACh and 5-HT2 receptors . It inhibits the specific binding of the radioligand [3H]quinuclidinyl benzilate (QNB) at the mAChR and the specific binding of the radioligand [3H]ketanserine at the 5-HT2R . This interaction with its targets leads to changes in neuronal signal transduction .
Biochemical Pathways
The interaction of Acetylheliosupine with its targets affects several molecular targets and biochemical pathways . It can modulate neuroreceptors and interfere with neuronal signal transduction . This interference could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants and animals against herbivores and predators .
Result of Action
The result of Acetylheliosupine’s action is the modulation of neuroreceptors and interference with neuronal signal transduction . This can lead to adverse physiological responses in herbivores . It also contributes to the chemical defense in plants and animals against herbivores and predators .
生化分析
Biochemical Properties
Acetylheliosupine interacts with acetylcholine-related enzymes, such as acetylcholine esterase (AChE), butyrylcholinesterase (BChE), and choline acetyl transferase (ChAT) . It also shows significant binding activities to muscarinergic (mACh) and serotonin 2 (5-HT 2) receptors .
Cellular Effects
Given its interactions with acetylcholine-related enzymes and neuroreceptors, it may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Acetylheliosupine binds to mACh and 5-HT 2 receptors, potentially modulating neuronal signal transduction . This could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants .
Metabolic Pathways
Given its interactions with acetylcholine-related enzymes, it may be involved in the metabolism of acetylcholine .
准备方法
The synthesis of acetylheliosupine typically involves the acetylation of heliosupine, another pyrrolizidine alkaloid. The process includes the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxyl group
化学反应分析
Acetylheliosupine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert acetylheliosupine back to its parent compound, heliosupine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-oxides and deacetylated derivatives .
相似化合物的比较
Acetylheliosupine is similar to other pyrrolizidine alkaloids such as heliosupine, echimidine, and monocrotaline . its unique acetyl group allows it to interact differently with molecular targets, potentially offering distinct therapeutic benefits. For example, acetylheliosupine has shown higher binding affinity to certain neuroreceptors compared to its non-acetylated counterparts .
Similar compounds include:
- Heliosupine
- Echimidine
- Monocrotaline
- Senecionine
- Seneciphylline
属性
IUPAC Name |
[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31514-30-4 | |
| Record name | Cynoglossophine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


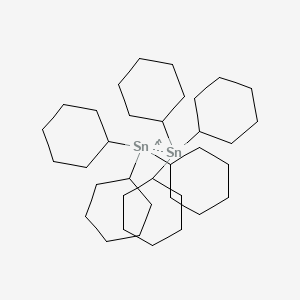
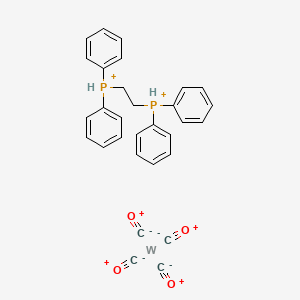
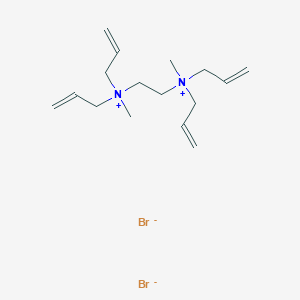
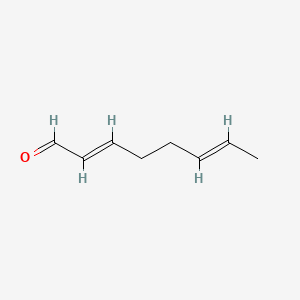


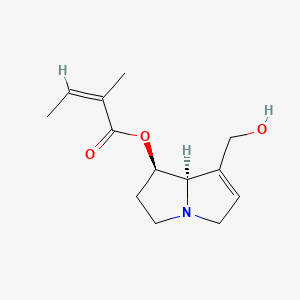
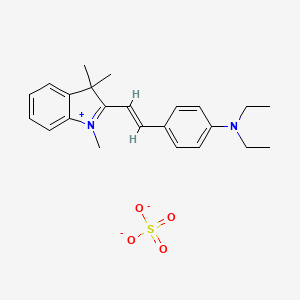
![[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid](/img/structure/B1609197.png)
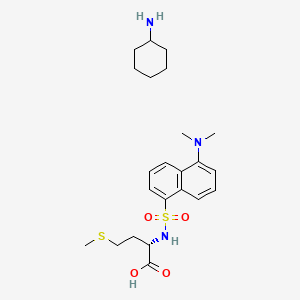
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)
